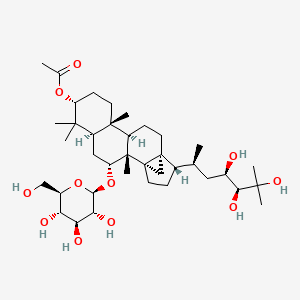![molecular formula C21H40N4O12 B1254338 2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1254338.png)
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as saccharocin, is a new aminoglycoside antibiotic. It has been isolated from the fermentation broth of Saccharopolyspora species AC-3440. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saccharocin (2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) involves the use of previously synthesized neamine. The process includes the addition of allylmagnesium chloride to a cyclohexylidene-protected intermediate, followed by a series of reactions including azidonitration and epimerization. The final product is obtained through successive deprotection steps .
Industrial Production Methods
Industrial production of saccharocin involves fermentation using Saccharopolyspora species AC-3440. The fermentation broth is subjected to column chromatography on a cation-exchange resin to isolate the antibiotic .
化学反応の分析
Types of Reactions
Saccharocin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
科学的研究の応用
Saccharocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics.
Biology: Used to study the mechanisms of bacterial resistance.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibiotics and antibacterial agents.
作用機序
Saccharocin exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome .
類似化合物との比較
Similar Compounds
Apramycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of serious bacterial infections.
Amikacin: A derivative of kanamycin with improved resistance to bacterial enzymes.
Uniqueness
Saccharocin is unique due to its specific structure and the presence of certain functional groups that enhance its antibacterial activity. It also exhibits a broader spectrum of activity compared to some other aminoglycosides .
特性
分子式 |
C21H40N4O12 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3 |
InChIキー |
WKKBQRRWYZAXFF-UHFFFAOYSA-N |
正規SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
同義語 |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


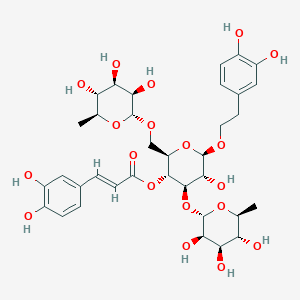
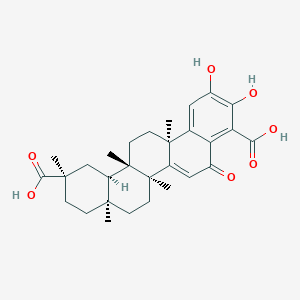

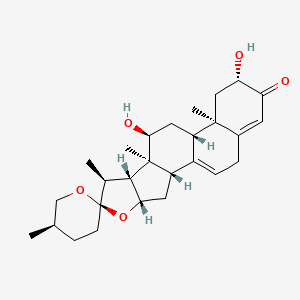
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)

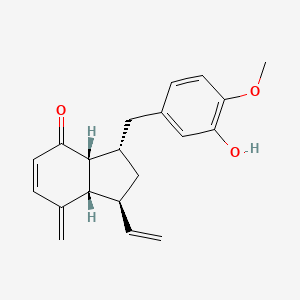
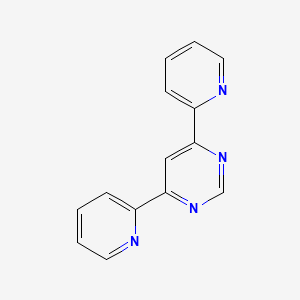
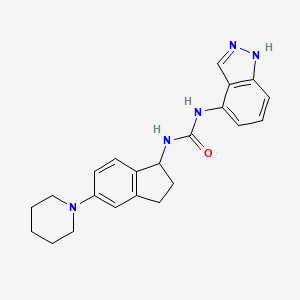
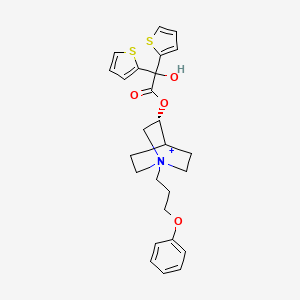
![(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one](/img/structure/B1254272.png)
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)

